molecular formula C26H30ClNO2S B13392945 S-Trityl-D-cystine tert-butyl ester HCl

S-Trityl-D-cystine tert-butyl ester HCl

Cat. No.: B13392945
M. Wt: 456.0 g/mol
InChI Key: QPOWWSICTUFREA-UHFFFAOYSA-N
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Description

H-Cys(Trt)-OtBu.HCl is a compound used in peptide synthesis. It is a protected form of cysteine, an amino acid, where the thiol group is protected by a trityl group (Trt) and the carboxyl group is protected by a tert-butyl ester (OtBu). The hydrochloride (HCl) salt form enhances its stability and solubility. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(Trt)-OtBu.HCl typically involves the protection of the cysteine amino acid. The thiol group is protected using trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected cysteine. The carboxyl group is then protected by reacting with tert-butyl alcohol in the presence of an acid catalyst, such as hydrochloric acid, to form the tert-butyl ester. The final product, H-Cys(Trt)-OtBu.HCl, is obtained by combining these protected forms and converting them into the hydrochloride salt .

Industrial Production Methods

Industrial production of H-Cys(Trt)-OtBu.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

H-Cys(Trt)-OtBu.HCl undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the trityl and tert-butyl protecting groups.

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Substitution: Replacement of protecting groups with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Cys(Trt)-OtBu.HCl is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of H-Cys(Trt)-OtBu.HCl involves the protection and subsequent deprotection of the cysteine residue during peptide synthesis. The trityl and tert-butyl groups protect the thiol and carboxyl groups, respectively, preventing unwanted side reactions. Upon deprotection, the free cysteine can participate in forming peptide bonds and disulfide linkages, crucial for the structural integrity and function of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cys(Trt)-OH: Another protected form of cysteine used in peptide synthesis.

    Boc-Cys(Trt)-OH: Uses a different protecting group for the amino group.

    Ac-Cys(Trt)-OH: Acetyl-protected cysteine.

Uniqueness

H-Cys(Trt)-OtBu.HCl is unique due to its dual protection strategy, which provides enhanced stability and ease of deprotection compared to other protected cysteine derivatives. This makes it particularly suitable for complex peptide synthesis .

Properties

Molecular Formula

C26H30ClNO2S

Molecular Weight

456.0 g/mol

IUPAC Name

tert-butyl 2-amino-3-tritylsulfanylpropanoate;hydrochloride

InChI

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H

InChI Key

QPOWWSICTUFREA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl

Origin of Product

United States

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